Ethyl 4-ethoxy-3-nitrobenzoate CAS 937625-32-6 properties
Ethyl 4-ethoxy-3-nitrobenzoate CAS 937625-32-6 properties
An In-depth Technical Guide to Ethyl 4-ethoxy-3-nitrobenzoate (CAS 937625-32-6)
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of novel chemical entities is paramount to innovation. This guide provides a detailed exploration of Ethyl 4-ethoxy-3-nitrobenzoate, a substituted nitroaromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific data for this particular molecule is emerging, this paper will synthesize available information and draw upon established knowledge of structurally related compounds to present a thorough technical overview.
Core Molecular Identity and Physicochemical Profile
Ethyl 4-ethoxy-3-nitrobenzoate is a disubstituted benzene derivative, featuring an ethoxy group and a nitro group, in addition to an ethyl ester functionality. These functional groups impart a unique electronic and steric profile, influencing its reactivity and potential applications.
Table 1: Physicochemical Properties of Ethyl 4-ethoxy-3-nitrobenzoate and Related Analogues
| Property | Ethyl 4-ethoxy-3-nitrobenzoate | Ethyl 4-nitrobenzoate | Ethyl 4-methoxy-3-nitrobenzoate | Ethyl 4-ethoxybenzoate |
| CAS Number | 937625-32-6[1] | 99-77-4[2] | 16357-47-4[3] | 23676-09-7[4] |
| Molecular Formula | C₁₁H₁₃NO₅[1] | C₉H₉NO₄[2] | C₁₀H₁₁NO₅[3] | C₁₁H₁₄O₃[4] |
| Molecular Weight | 239.23 g/mol [1] | 195.17 g/mol [2] | 225.20 g/mol [3] | 194.23 g/mol [4] |
| Melting Point | Not available | 55-59 °C[5] | Not available | Not available |
| Boiling Point | Not available | 245-246 °C[5] | Not available | Not available |
| Appearance | Not available | Yellow crystalline powder | Not available | Not available |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | Not available | Not available | Not available |
Note: Some physical properties for Ethyl 4-ethoxy-3-nitrobenzoate are not yet publicly available and are estimated based on the properties of structurally similar compounds.
Structural Representation:
The arrangement of the functional groups on the benzene ring is crucial for its reactivity. The ethoxy group at position 4 and the nitro group at position 3 create a specific electronic environment that directs further chemical transformations.
Experimental Protocol: Nitration of Ethyl 4-ethoxybenzoate
This protocol is a representative procedure adapted from standard nitration methodologies for activated aromatic systems.
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
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Reaction: Dissolve Ethyl 4-ethoxybenzoate in a suitable solvent, such as glacial acetic acid or dichloromethane. Slowly add the pre-cooled nitrating mixture to the solution of the starting material while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize side-product formation.
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Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, the mixture is carefully poured over crushed ice to quench the reaction. The crude product may precipitate and can be collected by filtration. If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove any residual acid.
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Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Drug Development
Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. [6]The presence of the nitro group offers a versatile handle for further chemical modifications.
Synthetic Intermediate
The most significant application of Ethyl 4-ethoxy-3-nitrobenzoate is as a synthetic intermediate. The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations.
The resulting 3-amino-4-ethoxybenzoate derivative is a valuable precursor for:
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Amide bond formation: The amino group can be acylated to form a wide range of amides, many of which are found in biologically active molecules.
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Heterocyclic synthesis: The diamino-substituted benzene ring can be used as a scaffold to construct various heterocyclic systems, which are prevalent in many drug classes.
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Diazotization reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.
Potential Biological Activity
Nitroaromatic compounds themselves can exhibit biological activity. For instance, nitrobenzoate derivatives have been investigated for their antimycobacterial properties. [7]The nitro group is often a key feature in prodrugs that are activated by microbial nitroreductases. [8]While the specific biological activity of Ethyl 4-ethoxy-3-nitrobenzoate has not been reported, its structural motifs suggest that it could be a candidate for screening in various biological assays, particularly in the context of infectious diseases.
Spectral Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two ethyl groups (ethoxy and ester), each with a characteristic quartet and triplet pattern. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethoxy, nitro, and ester groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two ethyl groups.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the ethyl group from the ether.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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Strong C=O stretching vibration for the ester group (around 1720 cm⁻¹).
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Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).
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C-O stretching vibrations for the ether and ester groups.
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Aromatic C-H and C=C stretching vibrations.
Safety and Handling
No specific GHS classification is available for Ethyl 4-ethoxy-3-nitrobenzoate. However, based on the data for structurally related nitroaromatic compounds, it is prudent to handle this chemical with care.
Potential Hazards (inferred from analogues):
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Harmful if swallowed.
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May cause skin and eye irritation.
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May cause respiratory tract irritation.
Recommended Handling Procedures:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
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Dispose of in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). Ethyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
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